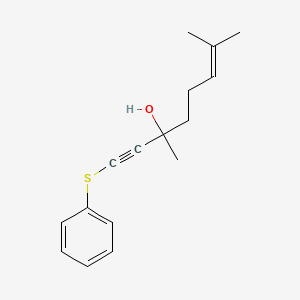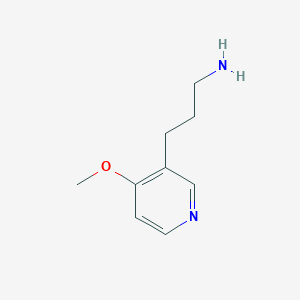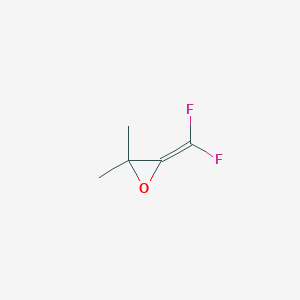
3-(Difluoromethylidene)-2,2-dimethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethylidene)-2,2-dimethyloxirane is an organofluorine compound characterized by the presence of a difluoromethylidene group attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethylidene)-2,2-dimethyloxirane typically involves the difluoromethylation of precursor compounds. One common method is the reaction of 2,2-dimethyloxirane with difluorocarbene, generated in situ from difluoromethylating agents under specific conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced difluoromethylating reagents and catalysts to achieve high throughput and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethylidene)-2,2-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylidene-containing epoxides.
Reduction: Reduction reactions can yield difluoromethylidene alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Scientific Research Applications
3-(Difluoromethylidene)-2,2-dimethyloxirane has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in the development of novel pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-(Difluoromethylidene)-2,2-dimethyloxirane involves its interaction with specific molecular targets and pathways. The difluoromethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Difluoromethylidene-containing epoxides
- Difluoromethylidene alcohols
- Substituted oxiranes
Uniqueness
3-(Difluoromethylidene)-2,2-dimethyloxirane is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its difluoromethylidene group enhances its stability and reactivity compared to other similar compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
925705-75-5 |
|---|---|
Molecular Formula |
C5H6F2O |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
3-(difluoromethylidene)-2,2-dimethyloxirane |
InChI |
InChI=1S/C5H6F2O/c1-5(2)3(8-5)4(6)7/h1-2H3 |
InChI Key |
VNDOVCFRDRDLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(F)F)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


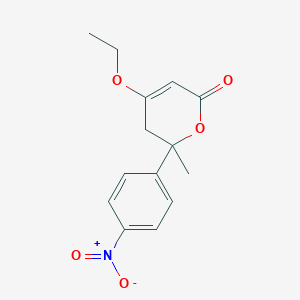
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
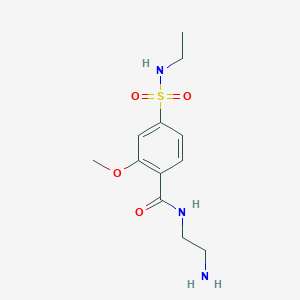
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)

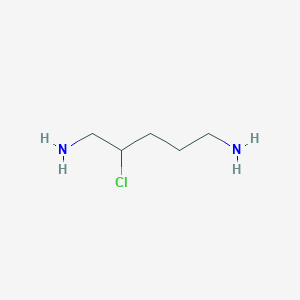
![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)

![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
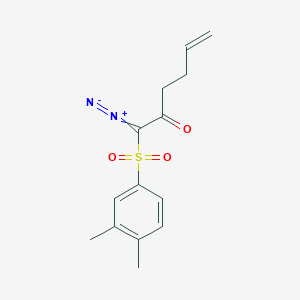
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
